2-Oxopropyl benzoate
Overview
Description
2-Oxopropyl benzoate, also known as 1-(Benzoyloxy)-2-propanone, is an organic compound with the molecular formula C10H10O3. It is a derivative of benzoic acid and acetone, characterized by the presence of a benzoate ester linked to a ketone group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .
Mechanism of Action
Target of Action
The primary target of 2-Oxopropyl benzoate is the Replicase polyprotein 1ab . This protein is found in the SARS-CoV virus and plays a crucial role in the replication of the virus .
Mode of Action
It is known that the compound interacts with the replicase polyprotein 1ab, potentially inhibiting its function .
Biochemical Pathways
It is known that ester linkages, such as those found in this compound, are essential for several biochemical pathways due to their ability to be easily cleaved by esterases .
Result of Action
It is known that the compound has potential antioxidant and anticancer properties . For example, the compound has shown cytotoxic activity against breast cancer MCF-7 cell lines and human promyelocytic leukemia HL-60 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, pH levels can affect the growth kinetics of yeasts in the presence of benzoate . Additionally, the presence of dissolved oxygen and the composition of the wastewater can influence the normal microflora of a wastewater treatment plant, which might be involved in the degradation of benzoate .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxopropyl benzoate can be synthesized through the esterification of benzoic acid with 2-oxopropanol (hydroxyacetone). The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Oxopropyl benzoate undergoes several types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 1-(Benzoyloxy)-2-propanol.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
2-Oxopropyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzyl benzoate: An ester of benzoic acid and benzyl alcohol, used in similar applications.
Methyl benzoate: An ester of benzoic acid and methanol, commonly used in fragrances and flavors.
Ethyl benzoate: An ester of benzoic acid and ethanol, also used in fragrances and flavors.
Uniqueness
2-Oxopropyl benzoate is unique due to the presence of both a ketone and an ester group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-oxopropyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-8(11)7-13-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJANSRGIKCRCFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80216743 | |
Record name | Benzoic acid, acetylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80216743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6656-60-6 | |
Record name | 1-(Benzoyloxy)-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6656-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, acetylmethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006656606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanone, 1-(benzoyloxy)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5667 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, acetylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80216743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZOIC ACID, ACETYLMETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OP1T9NK84Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2-oxopropyl benzoate in organic synthesis?
A1: this compound is a versatile building block in organic synthesis, predominantly employed in multi-component reactions to synthesize various heterocyclic compounds. For example, it reacts with 1,1,3,3-tetramethylbutyl isocyanide and aromatic carboxylic acids to yield fully substituted propane dibenzoate derivatives in water. [] It also serves as a key component in synthesizing fully substituted 1,3,4-oxadiazoles via reactions with N-isocyanimino-triphenylphosphorane and aromatic carboxylic acids. [, ]
Q2: Are there any environmentally friendly synthetic protocols utilizing this compound?
A2: Yes, researchers have developed efficient, green protocols for reactions involving this compound. For instance, the synthesis of 1,3,4-oxadiazoles using this compound, N-isocyanimino-triphenylphosphorane, and aromatic carboxylic acids can be carried out in water at room temperature. This method offers advantages such as a simple procedure, high yields, and the absence of volatile or hazardous organic solvents. []
Q3: What is the role of the adamantyl moiety in derivatives of this compound?
A3: Studies show that incorporating an adamantyl group into the this compound structure, forming compounds like 2-(adamantan-1-yl)-2-oxoethyl benzoates, can lead to interesting properties. These derivatives have shown potential antioxidant and anti-inflammatory activities. The adamantyl group likely influences the crystal packing system and overall conformation of the molecule, contributing to these observed bioactivities. []
Q4: Have any studies investigated the degradation of this compound-containing polymers?
A4: Yes, research on hydrolytically degradable polymer micelles for drug delivery has investigated the behavior of polymers containing this compound moieties. Specifically, the degradation of poly(3-(isobutyloxy)-2-oxopropyl benzoate)-b-poly(2-hydroxybutyl methacrylate)-co-poly((ethylene glycol)methylether methacrylate) [PBOOPMA-b-P(HBMA-co-PEGMA), PHB] was studied. The research demonstrated how structural rearrangements, induced by crosslinking and esterase-responsive strategies, impacted the drug release profile of these micelles. []
Q5: Is there evidence of this compound derivatives being investigated in a biological context?
A5: While the provided research primarily focuses on the synthetic utility of this compound, one study investigated the use of cholesteryl 4-(2-oxopropyl)benzoate (Opb-Chol) in hydrolytically degradable polymer micelles for drug delivery. This research explored how the release of Opb-Chol influenced the micelle structure and drug release kinetics, highlighting a potential application of this compound derivatives in a biological setting. []
Q6: What are the key structural features of this compound and its derivatives?
A6: this compound itself contains a benzoate ester group connected to a 2-oxopropyl moiety (also known as an acetonyl group). Modifications to this core structure, such as incorporating halogens on the benzoate ring or attaching bulky groups like adamantyl to the 2-oxopropyl chain, are common strategies to tune the reactivity and properties of the resulting derivatives. [, , ]
Q7: What analytical techniques are commonly used to characterize this compound and its derivatives?
A7: Standard characterization techniques are employed to confirm the structure and purity of this compound derivatives. These include:
- NMR Spectroscopy (1H NMR and 13C NMR): Provides detailed information about the compound's structure, including the type and connectivity of atoms. [, , ]
- Infrared Spectroscopy (IR): Identifies functional groups present in the molecule based on their characteristic vibrations. []
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, providing further structural information. []
- X-ray Diffraction: Used to determine the three-dimensional structure of crystalline derivatives, providing insights into their solid-state packing and potential for intermolecular interactions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.